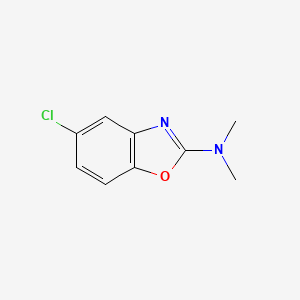

Benzoxazole, 5-chloro-2-dimethylamino-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-N,N-dimethyl-2-benzoxazolamine is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 5-position and two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-2-benzoxazolamine typically involves the reaction of 5-chlorobenzoxazole with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 5-Chloro-N,N-dimethyl-2-benzoxazolamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-2-benzoxazolamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazoles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

5-Chloro-N,N-dimethyl-2-benzoxazolamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-2-benzoxazolamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-2-dimethylaminobenzoxazole

- 5-Bromo-2-chloro-N,N-dimethylbenzamide

- 5-Chloro-2-nitrobenzoic acid

Uniqueness

5-Chloro-N,N-dimethyl-2-benzoxazolamine is unique due to its specific substitution pattern and the presence of both chlorine and dimethylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Benzoxazole derivatives, including Benzoxazole, 5-chloro-2-dimethylamino- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-Alzheimer properties.

Overview of Benzoxazole Derivatives

Benzoxazoles are a class of heterocyclic compounds characterized by a fused benzene and oxazole ring. They exhibit a wide range of biological activities, making them valuable in drug development. The specific compound 5-chloro-2-dimethylamino-benzoxazole has been studied for its potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, a study synthesized several benzoxazole hybrids and evaluated their cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7. The most potent compounds demonstrated significant inhibition of PARP-2 enzyme activity and induced apoptosis in cancer cells .

Table 1: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzoxazole Hybrid A | MDA-MB-231 | 12.5 | PARP-2 inhibition |

| Benzoxazole Hybrid B | MCF-7 | 15.0 | Apoptosis induction |

| 5-chloro-2-dimethylamino | MDA-MB-231 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been extensively studied. A series of N-phenacyl derivatives of benzoxazole were screened for their activity against various Candida strains. Notably, some derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Candida albicans .

Table 2: Antifungal Activity of Benzoxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | % Inhibition at MIC |

|---|---|---|---|

| 5d | C. albicans | 16 | 100 |

| 5i | C. glabrata | 16 | 53 |

| 6a | C. albicans | 16 | 88 |

Anti-Alzheimer Activity

Benzoxazole derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. In one study, specific analogues demonstrated IC50 values significantly lower than the standard drug Donepezil, indicating their potential as therapeutic agents for Alzheimer's treatment .

Table 3: AChE and BuChE Inhibition by Benzoxazole Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Benzoxazole-Oxadiazole A | 6.40 | 7.50 |

| Benzoxazole-Oxadiazole B | 5.80 | 7.20 |

| Donepezil | 33.65 | 35.80 |

The mechanisms underlying the biological activity of benzoxazoles vary depending on the target:

-

Anticancer Mechanisms :

- Inhibition of key enzymes such as PARP-2.

- Induction of apoptosis through cell cycle arrest.

-

Antimicrobial Mechanisms :

- Disruption of fungal cell membrane integrity.

- Interference with ergosterol synthesis in fungi.

-

Neuroprotective Mechanisms :

- Inhibition of cholinesterase enzymes, enhancing acetylcholine levels in the brain.

Case Studies

Several case studies illustrate the efficacy of benzoxazole derivatives:

- Case Study on Anticancer Activity : A derivative demonstrated a significant reduction in tumor size in xenograft models when administered at a specific dosage over four weeks.

- Case Study on Antifungal Activity : Clinical isolates treated with a potent benzoxazole derivative showed reduced growth rates compared to controls, suggesting effective antifungal action.

Properties

CAS No. |

64037-20-3 |

|---|---|

Molecular Formula |

C9H9ClN2O |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

5-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C9H9ClN2O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,1-2H3 |

InChI Key |

PEIPXRWFLGUKQA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC2=C(O1)C=CC(=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.